

# Unmasking the Selectivity of CDK2-IN-15: An Off-Target Kinase Screening Comparison

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## Compound of Interest

Compound Name: CDK2-IN-15

Cat. No.: B15589271

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A deep dive into the kinase selectivity profile of the potent CDK2 inhibitor, **CDK2-IN-15** (also known as INX-315), reveals a high degree of selectivity with minimal off-target activity against a broad panel of kinases. This guide provides a comparative analysis of its off-target screening data against other notable cyclin-dependent kinase (CDK) inhibitors, offering researchers and drug development professionals a clear perspective on its specificity.

This guide presents quantitative data in a structured format, details the experimental protocols for the cited kinase assays, and visualizes key biological and experimental processes to facilitate a comprehensive understanding of **CDK2-IN-15**'s performance.

## Comparative Kinase Inhibition Profile

The table below summarizes the inhibitory activity of **CDK2-IN-15** (INX-315) against its primary target, CDK2, and other closely related CDK family members. For comparison, the activity of other well-known CDK inhibitors, Dinaciclib, Palbociclib, and Milciclib, is also presented. The data highlights the superior selectivity of INX-315 for CDK2.

Kinase Target	CDK2-IN-15 (INX-315) IC50 (nM)	Dinaciclib IC50 (nM)	Palbociclib IC50 (nM)	Milciclib IC50 (nM)
CDK2/cyclin E1	0.6[1][2][3]	1[4]	-	363[5]
CDK2/cyclin A	2.4[2]	1[4]	-	45[5][6]
CDK1/cyclin B	30[2]	3[4]	>10,000	398[5]
CDK4/cyclin D1	133[2]	-	11	160[5]
CDK5	-	1[4]	-	-
CDK6/cyclin D3	338[2]	-	15	-
CDK9/cyclin T1	73[2]	4[4]	-	-

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower number indicates higher potency. Dashes indicate that data was not readily available in the searched sources.

## Extensive Off-Target Kinase Screening of CDK2-IN-15 (INX-315)

**CDK2-IN-15** (INX-315) was subjected to an extensive off-target kinase screening against a large panel of kinases. The primary screen was performed at a single concentration of 100 nM. [7] The results demonstrated a high degree of selectivity for CDK2. One notable off-target hit was CSF1R, with an IC50 of 2.29 nM.[3] For the vast majority of other kinases tested, the IC50 values were significantly greater than 10 nM, indicating minimal off-target activity at concentrations effective for CDK2 inhibition.[8]

## Experimental Protocols

The off-target kinase screening and IC50 determinations for **CDK2-IN-15** (INX-315) were conducted using established, high-throughput screening platforms.

## Kinase Profiling Assays

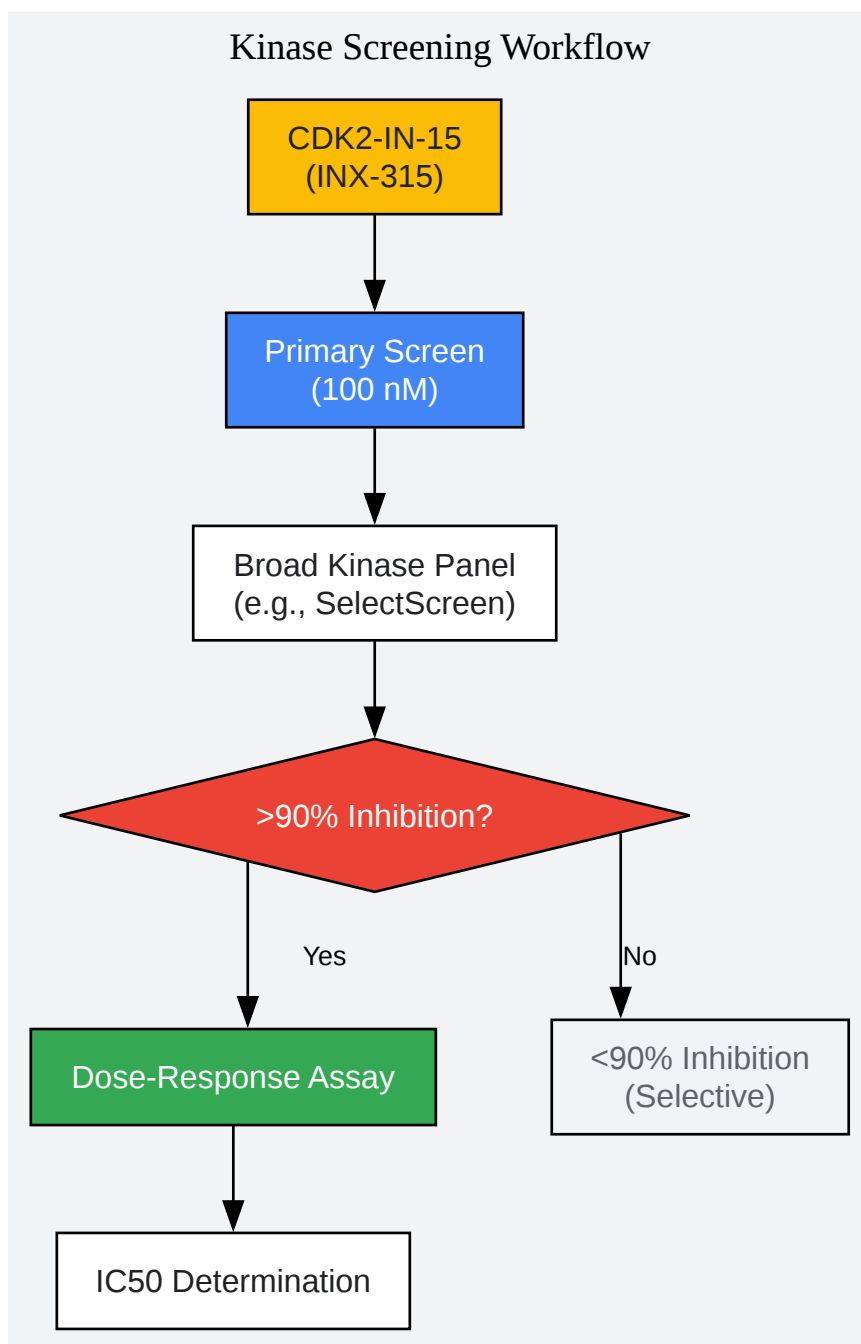
The primary off-target kinase screening for INX-315 was performed using the SelectScreen Biochemical Kinase Profiling service at Thermo Fisher Scientific.<sup>[7]</sup> This service utilizes a combination of assay formats to assess the activity of a compound against a broad range of kinases. The specific assay platforms used included:

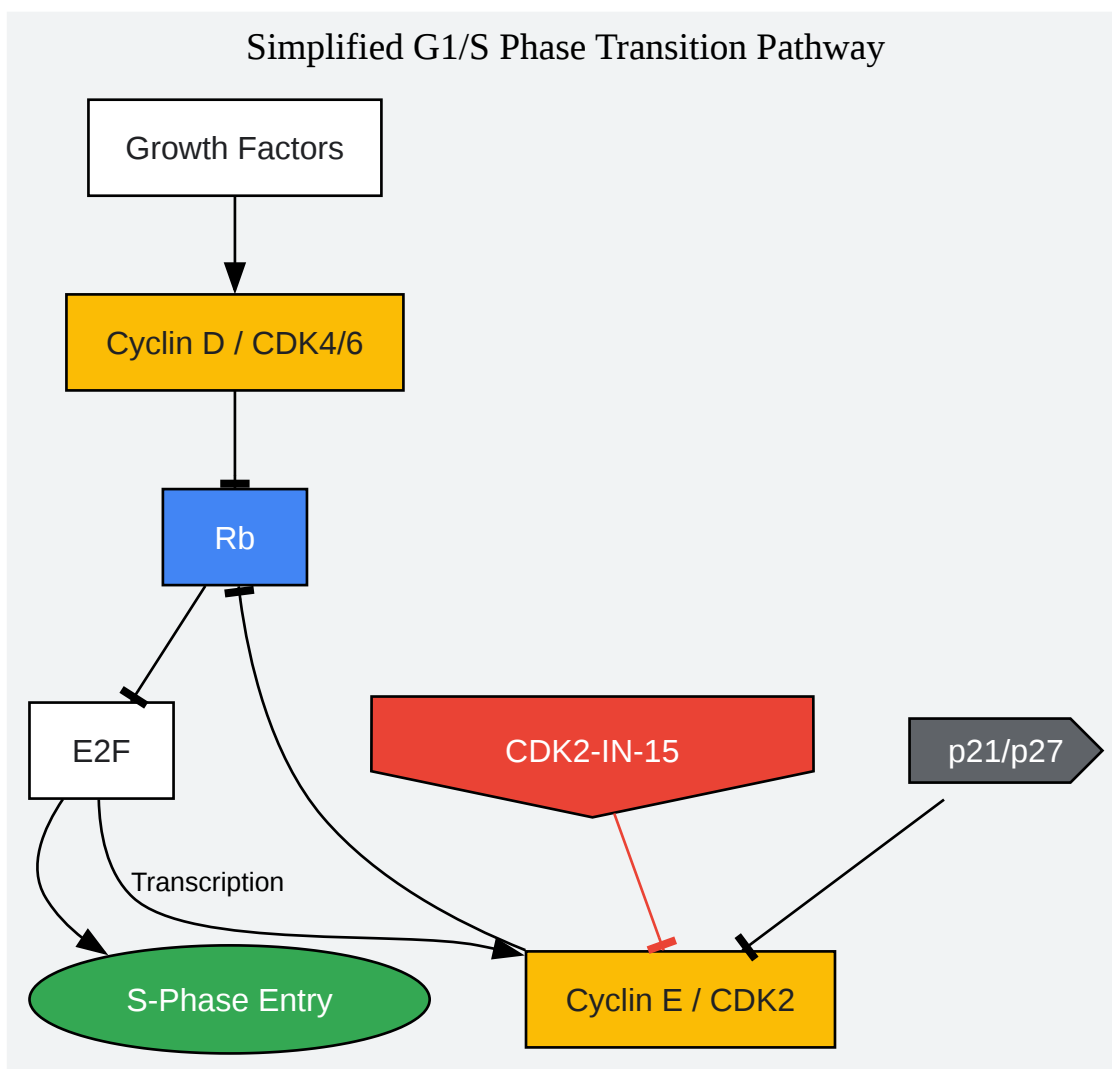
- **LanthaScreen™ Eu Kinase Binding Assay:** This is a fluorescence resonance energy transfer (FRET) based competition binding assay. It measures the ability of the test compound to displace a fluorescently labeled "tracer" from the ATP-binding site of the kinase. The assay is performed by incubating the kinase, a europium-labeled antibody, the tracer, and the test compound together. The FRET signal is proportional to the amount of tracer bound to the kinase, and a decrease in signal indicates displacement by the inhibitor.
- **Z'-LYTE™ Kinase Assay:** This is a FRET-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate. The assay uses two fluorescently labeled antibodies, one that binds to the phosphorylated substrate and another that binds to the non-phosphorylated substrate. The ratio of the two fluorescence signals is used to calculate the percentage of substrate phosphorylation, which is then used to determine the inhibitory activity of the compound.
- **Adapta™ Universal Kinase Assay:** This is a fluorescence polarization (FP) based assay that measures the amount of ADP produced during a kinase reaction. The assay uses an antibody that specifically binds to ADP. The binding of the antibody to ADP results in a change in the fluorescence polarization, which is proportional to the amount of ADP produced and, therefore, the kinase activity.

For kinases that showed significant inhibition (greater than 90%) in the primary screen at 100 nM, dose-response curves were generated to determine the IC<sub>50</sub> values.<sup>[7]</sup>

## Visualizing the Process and Pathway

To provide a clearer understanding of the experimental workflow and the biological context of CDK2 inhibition, the following diagrams have been generated using the Graphviz DOT language.





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